2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline

Organic Electronics OLED Intermediates Thermophysical Properties

2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline is a halogenated polycyclic heterocycle belonging to the dibenzo[f,h]quinoxaline (DBQ) class, distinguished by a 3-chlorophenyl substituent at the 2-position of the fused phenanthro[9,10-b]pyrazine core. With a molecular weight of 340.81 g·mol⁻¹ and a chlorine atom positioned meta on the pendant phenyl ring, this compound serves as a strategic synthetic intermediate in the construction of advanced electroluminescent materials, particularly host and electron-transport materials for organic light-emitting diodes (OLEDs).

Molecular Formula C22H13ClN2
Molecular Weight 340.8 g/mol
Cat. No. B12338439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline
Molecular FormulaC22H13ClN2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H13ClN2/c23-15-7-5-6-14(12-15)20-13-24-21-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22(21)25-20/h1-13H
InChIKeyLKZOBWXHAKRJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline (CAS 1677677-90-5) – Core Structural and Physicochemical Baseline for OLED Intermediate Sourcing


2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline is a halogenated polycyclic heterocycle belonging to the dibenzo[f,h]quinoxaline (DBQ) class, distinguished by a 3-chlorophenyl substituent at the 2-position of the fused phenanthro[9,10-b]pyrazine core . With a molecular weight of 340.81 g·mol⁻¹ and a chlorine atom positioned meta on the pendant phenyl ring, this compound serves as a strategic synthetic intermediate in the construction of advanced electroluminescent materials, particularly host and electron-transport materials for organic light-emitting diodes (OLEDs) [1]. Its high boiling point (566.6±40.0 °C at 760 mmHg), moderate density (1.3±0.1 g·cm⁻³), and substantial LogP (6.03) define a physicochemical profile that directly influences its processability, purification behaviour, and suitability as a Suzuki–Miyaura coupling partner .

Why Generic 2-Aryl-dibenzo[f,h]quinoxaline Substitution Fails for 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline Procurement


Interchanging 2-(3-chlorophenyl)dibenzo[f,h]quinoxaline with its closest analogs—such as 2-phenyldibenzo[f,h]quinoxaline, 2-(4-chlorophenyl)dibenzo[f,h]quinoxaline, or the unsubstituted 2-chlorodibenzo[f,h]quinoxaline—is not performance-neutral in OLED material synthesis. The meta-chloro substitution pattern effects a 104 °C increase in boiling point and a 0.9-unit elevation in LogP relative to the direct precursor 2-chlorodibenzo[f,h]quinoxaline, substantially altering vapour-phase purification behaviour and organic solvent partitioning . Furthermore, the 3-chlorophenyl group provides a chemically addressable handle for downstream Suzuki–Miyaura cross-coupling that is absent in non-halogenated analogs, enabling the specific synthetic pathway disclosed in patent US 20150080574 where this class of intermediates yields final products with reduced chloride impurities that cannot be removed by conventional chromatography [1]. Simply procuring a non-halogenated or differently halogenated DBQ congener breaks this impurity-control logic, risking compromised electroluminescent device reliability.

Quantitative Differentiation Evidence: 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline vs. Closest Structural Analogs


Boiling Point and Thermal Processability – 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline vs. 2-Chlorodibenzo[f,h]quinoxaline

The target compound exhibits a boiling point of 566.6±40.0 °C at 760 mmHg, which is approximately 104 °C higher than that of the simpler precursor 2-chlorodibenzo[f,h]quinoxaline (462.3±25.0 °C) . This elevated boiling point reflects the increased molecular weight and extended π-conjugation conferred by the 3-chlorophenyl substituent, directly impacting the temperature window available for vacuum sublimation purification—the critical final purification step for OLED-grade materials as specified in patent US 20150080574 [1].

Organic Electronics OLED Intermediates Thermophysical Properties

Lipophilicity (LogP) as a Predictor of Purification Behaviour – 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline vs. 2-Chlorodibenzo[f,h]quinoxaline

The target compound displays a calculated LogP of 6.03, compared to 4.69 for 2-chlorodibenzo[f,h]quinoxaline . This 1.34-unit increase (≈29% higher partition coefficient) reflects the significant hydrophobicity contributed by the 3-chlorophenyl group. The higher LogP translates to preferential partitioning into non-polar organic phases during liquid–liquid extraction and reduced water miscibility, which is advantageous for removing water-soluble inorganic impurities (e.g., boronic acid residues, palladium catalyst remnants) generated during Suzuki–Miyaura coupling steps [1].

Organic Electronics Process Chemistry Purification

Synthetic Role as a Suzuki–Miyaura Coupling Intermediate – Enabling Reduced Impurity in Final OLED Materials

Patent US 20150080574 explicitly claims a synthetic method wherein a 2-(chloroaryl)dibenzo[f,h]quinoxaline derivative—exemplified by the 3-chlorophenyl congener—is employed as a key intermediate [1]. The method proceeds via sequential Suzuki–Miyaura couplings: first, 2-chlorodibenzo[f,h]quinoxaline is coupled with a chloroaryl boronic acid to generate the 2-(chloroaryl)dibenzo[f,h]quinoxaline; second, this intermediate undergoes coupling with an aryl or heteroaryl boronic acid to yield the target OLED host or electron-transport material. The patent teaches that this two-step strategy, compared to direct coupling of a monochlorinated DBQ derivative with a single boronic acid, reduces poly-chlorinated impurity content that cannot be removed by sublimation [1]. Impurity reduction is quantified indirectly: the patent states that monochlorinated DBQ source material (the conventional route) contains dichlorinated impurities that degrade electroluminescent device characteristics, whereas the chloroaryl intermediate route permits impurity removal by sublimation [1].

Organic Electronics Cross-Coupling Chemistry Material Purity

Molecular Weight and Density vs. Unsubstituted 2-Phenyldibenzo[f,h]quinoxaline – Implications for Vacuum Deposition Rate

The target compound has a molecular weight of 340.81 g·mol⁻¹, which is 34.45 g·mol⁻¹ (11.2%) heavier than the non-halogenated analog 2-phenyldibenzo[f,h]quinoxaline (306.36 g·mol⁻¹) . Density is 1.3±0.1 g·cm⁻³ for the target, while 2-phenyldibenzo[f,h]quinoxaline density data are not reported in authoritative databases, limiting direct comparison. However, in vacuum thermal evaporation (VTE)—the dominant OLED fabrication method—molecular weight is a first-order determinant of deposition rate at a given crucible temperature, with heavier molecules requiring higher source temperatures to achieve equivalent vapour flux [1]. The chlorine substituent also introduces a dipole moment absent in the parent phenyl congener, which may influence thin-film morphology upon condensation.

OLED Manufacturing Vacuum Thermal Evaporation Material Science

Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution and Its Impact on Downstream Coupling Reactivity

The 3-chlorophenyl (meta) substitution pattern in the target compound places the chlorine atom at a position that is electronically distinct from the 4-chlorophenyl (para) isomer. In palladium-catalyzed Suzuki–Miyaura coupling, the meta-chlorine exerts a weaker electron-withdrawing inductive effect on the aryl ring compared to para-chlorine, which may influence the oxidative addition rate at the C–Cl bond [1]. A synthesis protocol documented in patent literature reports that 2-chlorodibenzo[f,h]quinoxaline reacts with 4-chlorophenylboronic acid to yield 2-(4-chlorophenyl)dibenzo[f,h]quinoxaline in 57% isolated yield under Pd(OAc)₂/K₂CO₃/P(o-tolyl)₃ conditions in EtOH/H₂O/toluene over 21 hours [2]. Comparable head-to-head yield data for the 3-chlorophenyl isomer are not publicly available, but the electronic difference between meta and para substitution is a well-established principle in aryl halide reactivity [1].

Organic Synthesis Regioselectivity OLED Intermediates

Declaration on Evidence Strength Limitations for 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline

A systematic search of primary research literature, patents, and authoritative databases conducted on 2026-05-07 reveals that high-strength, direct head-to-head quantitative comparison data for 2-(3-chlorophenyl)dibenzo[f,h]quinoxaline against its closest analogs are sparse. No peer-reviewed journal articles were identified that explicitly measure and report this specific compound's performance (e.g., OLED device efficiency, charge mobility, or thermal stability) in direct comparison with its analogs. The evidence presented above relies primarily on: (a) cross-study comparable physicochemical property data from ChemSrc; (b) class-level inference from the dibenzo[f,h]quinoxaline patent literature (US 20150080574); and (c) well-established principles of physical organic chemistry. Procurement decisions should therefore weigh this compound's differentiation primarily on its role as a structurally defined, patent-enabled synthetic intermediate with a specific substitution pattern that fits the disclosed impurity-control pathway, rather than on quantitatively demonstrated superiority in end-use device metrics.

Evidence Transparency Procurement Decision Support

Validated Application Scenarios for 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline in OLED Intermediate Sourcing


Scenario 1: Synthesis of High-Purity Dibenzothiophenyl-DBQ OLED Host Materials via the Two-Step Suzuki Pathway

Procurement of 2-(3-chlorophenyl)dibenzo[f,h]quinoxaline is justified when the downstream synthetic target is a dibenzothiophenyl- or dibenzofuranyl-substituted DBQ host material for red or near-infrared phosphorescent OLEDs. The compound serves as the critical intermediate in Step 1 of the patented two-step Suzuki–Miyaura sequence (US 20150080574), where it is coupled with a donor boronic acid to install the hole-transport moiety at the former chlorine position [1]. This route is explicitly designed to yield materials with impurity profiles compatible with sublimation purification, which is essential for OLED device reliability.

Scenario 2: Laboratory-Scale Custom Synthesis of DBQ-Derived Metal Complex Ligands

Research groups synthesizing iridium(III) or platinum(II) phosphorescent emitters bearing substituted DBQ cyclometalating ligands may require this specific halogenated intermediate for sequential functionalization. The 3-chlorophenyl group provides a orthogonal reactive handle that can be further elaborated via cross-coupling without affecting the DBQ core, as demonstrated in the patent literature for related Ir(DBQ)₂(acac) complexes [1]. The high boiling point (566.6 °C) and low vapour pressure (≈0 mmHg at 25 °C) facilitate safe handling during benchtop synthesis compared to more volatile chlorinated heterocycles.

Scenario 3: Process Development for Sublimation Purification of OLED Intermediates

Chemical engineers developing gradient sublimation protocols for OLED material purification can use 2-(3-chlorophenyl)dibenzo[f,h]quinoxaline as a model substrate to establish temperature–pressure profiles. The compound's boiling point (566.6±40.0 °C at 760 mmHg) and LogP (6.03) provide a defined thermodynamic envelope that can be compared against data for the more volatile 2-chlorodibenzo[f,h]quinoxaline (boiling point 462.3±25.0 °C; LogP 4.69) to calibrate sublimation hardware for the broader 2-(chloroaryl)DBQ intermediate class .

Scenario 4: Structure–Activity Relationship Studies on Halogen Position Effects in OLED Host Design

Medicinal chemistry and materials science teams investigating how the position of chlorine substitution (ortho, meta, para) on the pendant phenyl ring affects the electron-transport properties, triplet energy, and thin-film morphology of DBQ-based host materials may procure this compound alongside its 2-chlorophenyl and 4-chlorophenyl regioisomers. Comparative synthesis and characterization using this 3-chlorophenyl variant can isolate the contribution of meta-substitution to molecular dipole moment and intermolecular packing, informing rational host design [1].

Quote Request

Request a Quote for 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.